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Compound of Interest

Compound Name: Ac-D-Phe(3-F)-OH

Cat. No.: B12345713

Get Quote

Executive Summary
Ac-D-Phe(3-F)-OH (N-Acetyl-3-fluoro-D-phenylalanine) represents a convergence of three

critical medicinal chemistry strategies: stereochemical inversion, electronic tuning via

fluorination, and N-terminal charge masking. In the development of therapeutic peptides and

peptidomimetics, this moiety is rarely a passive spacer; it is an active "tuner" of

pharmacokinetics and receptor affinity.

This guide analyzes the structural mechanics of Ac-D-Phe(3-F)-OH, providing actionable

protocols for its integration into solid-phase peptide synthesis (SPPS) and explaining its role in

optimizing ligand-receptor interactions.

Part 1: Physicochemical Profile
The following data aggregates the core properties required for analytical method development

and synthetic planning.
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Property Specification

Chemical Name N-Acetyl-3-fluoro-D-phenylalanine

CAS Number 69078-51-9 (Free Acid)

Molecular Formula C₁₁H₁₂FNO₃

Molecular Weight 225.22 g/mol

Solubility High in DMF, DMSO, NMP; Low in Water, Et₂O

pKa (COOH) ~3.6 (Acidified by electron-withdrawing F)

Chirality
D-Enantiomer (

-configuration)

Electronic Effect (Hammett) = +0.34 (Electron Withdrawing)

Part 2: Structural Mechanics (The "Why")
To deploy Ac-D-Phe(3-F)-OH effectively, one must understand the distinct contribution of its

three structural modifications.

The Fluorine Effect (Electronic Tuning)
The substitution of Hydrogen with Fluorine at the meta (3-position) of the phenyl ring creates a

specific electronic profile without imposing significant steric bulk (Van der Waals radius: H =

1.20 Å vs. F = 1.47 Å).

Quadrupole Moment Inversion: The benzene ring is electron-rich (

) on its face. The electronegative fluorine pulls electron density, reducing the electron-rich
character of the

-system. This strengthens

-stacking interactions with electron-rich aromatic residues (like Trp or Tyr) in the receptor
pocket.
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Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing F at

the 3-position blocks Phase I metabolic oxidation (hydroxylation) that typically occurs on the

phenyl ring, extending the peptide's half-life (

).

The D-Configuration (Conformational Lock)
Replacing the natural L-isomer with the D-isomer induces a "reverse turn" or destabilizes

-helices.

Proteolytic Resistance: Endogenous proteases recognize L-amino acids. The D-

configuration renders the N-terminal bond unrecognizable to exopeptidases, drastically

improving serum stability.

Structural Template: In GnRH antagonists and Somatostatin analogs, D-Phe derivatives are

often used to force the peptide backbone into a

-turn (Type II'), a critical motif for receptor docking.

N-Acetylation (Charge Masking)
Lipophilicity: Capping the N-terminus removes the charged amine (

), significantly increasing

. This improves membrane permeability and eliminates the electrostatic penalty of
desolvating a charged group upon binding.

Visualizing the Logic
The following diagram illustrates the decision matrix for selecting this specific moiety during

Lead Optimization.
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Figure 1: The "Lead Optimization Triad" illustrating how Ac-D-Phe(3-F)-OH addresses stability,

binding, and permeability simultaneously.

Part 3: Synthetic Methodology
While Ac-D-Phe(3-F)-OH can be purchased as a building block, in Solid Phase Peptide

Synthesis (SPPS), it is standard practice to build this moiety on-resin to avoid the high cost of

the pre-acetylated material and to ensure coupling efficiency.

Protocol: On-Resin Installation
Objective: Install the D-Phe(3-F) residue and acetylate the N-terminus.

Reagents:

Fmoc-D-Phe(3-F)-OH (The Fmoc-protected precursor).

Coupling Agents: HATU or DIC/Oxyma.

Capping Solution: Acetic Anhydride (

) / Pyridine / DMF (1:1:8 v/v/v). Note: Pyridine acts as a base and acyl transfer catalyst.

Step-by-Step Workflow:

Coupling:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12345713/docs?utm_src=pdf-body-img#ac-d-phe-3-f-oh-a-precision-tool-for-peptide-engineering
https://www.benchchem.com/product/b12345713/docs?utm_src=pdf-body#ac-d-phe-3-f-oh-a-precision-tool-for-peptide-engineering
https://www.benchchem.com/product/b12345713/docs?utm_src=pdf-body#ac-d-phe-3-f-oh-a-precision-tool-for-peptide-engineering
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12345713?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissolve Fmoc-D-Phe(3-F)-OH (3-5 eq) and Coupling Reagent in DMF.

Add DIPEA (6-10 eq).

React with resin-bound peptide for 45–60 mins.

QC: Perform Kaiser Test (Must be negative).

Fmoc Deprotection:

Treat resin with 20% Piperidine in DMF (2 x 10 min).

Wash with DMF (5x).

QC: UV monitoring of fulvene-piperidine adduct.

N-Terminal Acetylation (Capping):

Crucial Step: Do not use standard coupling reagents. Use the Capping Solution.[1][2][3][4]

Add Capping Solution to the resin (approx 5 mL per gram of resin).

Shake for 15–20 minutes at Room Temperature.

Wash with DMF (5x) and DCM (3x).

QC: Perform Chloranil or Kaiser Test. It must be negative (no free amines).

SPPS Workflow Diagram
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Figure 2: On-resin synthesis workflow for generating the Ac-D-Phe(3-F) terminus.

Part 4: Applications in Drug Design
GnRH Antagonists
Gonadotropin-releasing hormone (GnRH) antagonists (e.g., derivatives of Ganirelix) frequently

utilize D-amino acids at the N-terminus (positions 1, 2, 3, and 6) to induce a
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-turn that mimics the native ligand's binding conformation while preventing receptor activation.

Role: The 3-Fluoro substitution on D-Phe improves binding affinity to the GnRH receptor by

optimizing

-

stacking with aromatic residues (Tyr/Trp) in the receptor's transmembrane bundle.

Antimicrobial Peptides (AMPs)
In cyclic acyldepsipeptides (ADEPs), fluorinated phenylalanines have been used to enhance

antibacterial potency.[5]

Mechanism: The D-configuration prevents degradation by bacterial proteases, while the

fluorine atom alters the lipophilicity, facilitating penetration through the bacterial cell wall.

Somatostatin Analogs
Somatostatin receptors (SSTRs) rely heavily on aromatic interactions.[6]

Tuning: Replacing Phe with Phe(3-F) (or its D-isomer) allows researchers to perform a

"Fluorine Scan." If potency increases with 3-F but decreases with 4-F (para), it indicates a

specific edge-to-face aromatic interaction requirement in the binding pocket.

Part 5: Quality Control & Analysis
When synthesizing peptides containing Ac-D-Phe(3-F)-OH, standard QC metrics apply, but

specific attention must be paid to the acetylation completeness.

HPLC:

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

Note: The acetyl group increases retention time compared to the free amine. The 3-F atom

adds slight lipophilicity compared to unsubstituted Phe.
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Mass Spectrometry (ESI-MS):

Mass Shift:

F vs H: +18 Da.

Acetyl vs H: +42 Da.

Verification: Ensure the observed mass corresponds to the Acetyl capped species. If the

mass is -42 Da lower than expected, the capping step failed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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